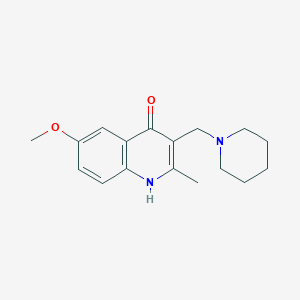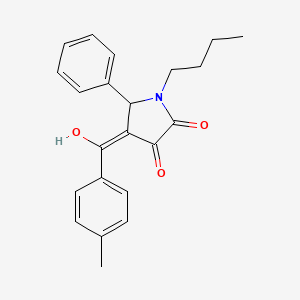![molecular formula C19H14FN3O B5415869 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)
2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the family of indole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide has been studied for its potential therapeutic properties in a range of disease models. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential as a treatment for cancer, with promising results in preclinical studies. Additionally, this compound has been shown to have potential as a treatment for substance abuse disorders, with studies demonstrating its ability to reduce drug-seeking behavior in animal models.
Mechanism of Action
The mechanism of action of 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. This compound has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in models of stroke and traumatic brain injury. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide. One area of interest is the development of more soluble analogs of this compound that can be more easily administered in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a range of disease models. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 3-(4-fluorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with indole-2-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the literature.
properties
IUPAC Name |
2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-16-7-5-13(6-8-16)14(10-21)9-15-11-23(12-19(22)24)18-4-2-1-3-17(15)18/h1-9,11H,12H2,(H2,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVPWKDDEYKGAG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![6-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415795.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)

![2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)

![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415854.png)
![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)